1-(2-Methylphenyl)pyrazol-3-amine
Overview
Description
1-(2-Methylphenyl)pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a 2-methylphenyl group attached to the pyrazole ring at the first position and an amino group at the third position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)pyrazol-3-amine can be synthesized through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 2-methylphenylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole derivative. The reaction typically requires heating and can be carried out in solvents such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nitric acid, sulfuric acid, halogens; reactions are often conducted under reflux conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrated, sulfonated, or halogenated products.
Scientific Research Applications
1-(2-Methylphenyl)pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
1-Phenylpyrazol-3-amine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(2-Chlorophenyl)pyrazol-3-amine: Contains a chlorine atom instead of a methyl group, which can influence its pharmacokinetic properties and toxicity.
1-(2-Methylphenyl)pyrazol-5-amine: The amino group is positioned at the fifth position, potentially altering its interaction with molecular targets.
Uniqueness: 1-(2-Methylphenyl)pyrazol-3-amine is unique due to the presence of the 2-methylphenyl group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-(2-methylphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBWVPBMJHEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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